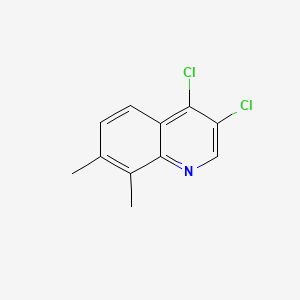

3,4-Dichloro-7,8-dimethylquinoline

Description

Properties

CAS No. |

1204811-76-6 |

|---|---|

Molecular Formula |

C11H9Cl2N |

Molecular Weight |

226.1 |

IUPAC Name |

3,4-dichloro-7,8-dimethylquinoline |

InChI |

InChI=1S/C11H9Cl2N/c1-6-3-4-8-10(13)9(12)5-14-11(8)7(6)2/h3-5H,1-2H3 |

InChI Key |

MEXZEIRFIHNAJW-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=NC=C(C(=C2C=C1)Cl)Cl)C |

Synonyms |

3,4-Dichloro-7,8-dimethylquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

4,7-Dichloro-2,8-dimethylquinoline (CAS 21728-15-4)

- Substituents : Chlorine at positions 4 and 7; methyl groups at 2 and 6.

- Synthesis: Not explicitly detailed in the evidence, but analogous methods (POCl₃-mediated chlorination of substituted anilines) are likely .

- Applications : Marketed as a specialty chemical, with regional demand in Europe and Asia for pharmaceutical intermediates .

- Key Differences: The shifted chlorine positions (4,7 vs.

2-Chloro-8-methoxyquinoline

4-Chloro-6,7-dimethoxyquinoline

- Substituents : Chlorine at position 4; methoxy groups at 6 and 5.

- Synthesis : Derived from 6,7-dimethoxynaphthalen-1-ol and POCl₃, highlighting the role of electron-donating methoxy groups in directing chlorination .

- Structural Features: Methoxy groups deviate slightly (0.02–0.08 Å) from the quinoline plane, contrasting with the coplanar methyl groups in the title compound .

7,8-Dichloroquinoline Derivatives

- Substituents: Chlorine at positions 7 and 8 (e.g., 7,8-dichloro-2-methylquinoline).

- Applications : Highlighted in drug resistance reversal research, where dichlorination at 7,8 positions enhances interaction with microbial targets .

- Comparison : The title compound’s 7,8-dimethyl groups may reduce electrophilicity compared to 7,8-dichloro analogs, altering binding affinities .

Preparation Methods

Reaction Conditions and Workflow

-

Reactants :

-

2,3-Dimethylaniline (10 mmol)

-

Malonic acid (10 mmol)

-

POCl₃ (30 mL)

-

-

Procedure :

-

Key Observations :

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–70% (crude) | |

| Purity (HPLC) | >95% after purification | |

| Reaction Temperature | 110–120°C |

Post-Synthesis Chlorination of 7,8-Dimethylquinoline

For substrates where direct cyclocondensation fails to introduce chlorine, a two-step approach is employed:

Step 1: Synthesis of 7,8-Dimethylquinoline

Step 2: Regioselective Chlorination

-

Reactants :

-

Procedure :

Modified Gould-Jacobs Reaction with Directed Chlorination

This method adapts the Gould-Jacobs reaction to incorporate chlorine during cyclization:

Reaction Design

-

Aniline Derivative : 3,4-Dichloro-2-methylaniline (prevents unwanted chlorination post-cyclization).

-

Conditions :

Advantages :

Industrial-Scale Synthesis Using Fatty Acid Solvents

For bulk production, fatty acid solvents enhance reaction efficiency and reduce costs:

Protocol

-

Reactants :

-

2,3-Dimethylaniline (1 ton)

-

Malonic acid (1.1 tons)

-

Tall oil (fatty acid mixture, 4 tons)

-

-

Conditions :

| Metric | Industrial Performance |

|---|---|

| Batch Yield | 90–95% |

| Purity | 98% (GC-MS) |

Purification and Characterization

Chromatographic Purification

Q & A

Basic Research Questions

Q. What synthesis methods are commonly employed for halogenated dimethylquinolines, and how can reaction conditions be optimized?

- Methodology: The synthesis of halogenated quinolines typically involves cyclocondensation of substituted anilines with malonic acid derivatives in phosphorus oxychloride (POCl₃). For example, 2,4-Dichloro-7,8-dimethylquinoline is synthesized by refluxing 2,3-dimethylaniline and malonic acid in POCl₃ for 5 hours . For the 3,4-isomer, adjust the starting material to a 3,4-dimethylaniline analog. Optimization includes monitoring reaction time (via TLC), controlling POCl₃ stoichiometry, and using column chromatography (95:5 hexane–EtOAc) for purification .

Q. How is X-ray crystallography utilized to determine the structural parameters of halogenated quinolines?

- Methodology: Single-crystal X-ray diffraction (SCXRD) is critical. For 2,4-Dichloro-7,8-dimethylquinoline, data collection involves a CCD detector with Mo Kα radiation (λ = 0.71073 Å). Refinement via SHELXL (e.g., SHELX-97) resolves bond lengths, angles, and torsional deviations. Planarity analysis (e.g., r.m.s. fit of 0.063 Å for non-H atoms) and dihedral angles between asymmetric units (e.g., 56.72°) are reported . For the 3,4-isomer, similar protocols apply, but substituent positions may alter π-π stacking distances.

Q. What spectroscopic techniques are essential for characterizing dimethylquinoline derivatives?

- Methodology: Combine NMR (¹H/¹³C), FT-IR, and mass spectrometry. For crystallized samples, SCXRD provides definitive confirmation. In 2,4-Dichloro-7,8-dimethylquinoline, weak intramolecular C–H⋯Cl/N interactions are identified via crystallography, while NMR confirms methyl and aromatic proton environments . For positional isomers, compare NOESY or HSQC spectra to distinguish substituent regiochemistry.

Advanced Research Questions

Q. How do π-π stacking and non-classical interactions influence the solid-state stability of halogenated quinolines?

- Methodology: Analyze crystallographic data for centroid distances and dihedral angles. In 2,4-Dichloro-7,8-dimethylquinoline, π-π interactions (3.791–3.855 Å) and weak C–H⋯Cl/N bonds stabilize the lattice . For the 3,4-isomer, computational tools like CrystalExplorer can model substituent effects on packing. Compare Hirshfeld surfaces to quantify interaction contributions (e.g., Cl⋯H vs. C–H⋯π contacts) .

Q. What strategies resolve contradictions in crystallographic data between independent studies?

- Methodology: Cross-validate using multiple refinement software (e.g., SHELXL vs. OLEX2). For 2,4-Dichloro-7,8-dimethylquinoline, SHELXL refinement yielded R = 0.049 and wR = 0.119 . Discrepancies in bond lengths (e.g., C–Cl = 1.73–1.75 Å) may arise from temperature or radiation source differences. Use the Cambridge Structural Database (CSD) to benchmark against analogous structures .

Q. How can computational models predict the biological activity of halogenated quinolines?

- Methodology: Employ density functional theory (DFT) to calculate electrostatic potentials and frontier molecular orbitals. Quinoline derivatives exhibit antimicrobial activity via enzyme inhibition (e.g., DNA gyrase). For 2,4-Dichloro-7,8-dimethylquinoline, in silico docking (AutoDock Vina) can simulate binding to target proteins, while QSAR models correlate substituent electronegativity with bioactivity .

Q. What role do substituent positions play in the electrochemical properties of dimethylquinolines?

- Methodology: Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) assess redox behavior. For 2,4-Dichloro-7,8-dimethylquinoline, electron-withdrawing Cl groups reduce HOMO-LUMO gaps, enhancing conductivity. Compare with 3,4-isomers using Gaussian09 simulations (B3LYP/6-311+G(d,p)) to map charge distribution and predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.